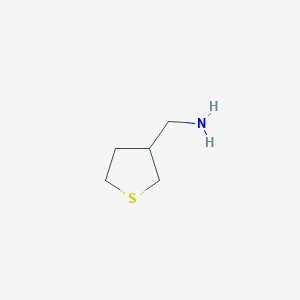

Thiolan-3-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

thiolan-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXHLQUGCFQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiolan 3 Ylmethanamine and Its Derivatives

Development of Efficient Synthetic Routes to Thiolan-3-ylmethanamine

The efficient construction of this compound is crucial for its application in drug discovery and development. Researchers have explored several synthetic pathways, including reductive amination and nitrile reduction, to achieve high yields and purity.

Reductive Amination Approaches from Thiolane Aldehydes or Ketones

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. harvard.edu This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edulibretexts.org

For the synthesis of this compound, the precursor is tetrahydrothiophene-3-carbaldehyde. The reaction proceeds by treating the aldehyde with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced. google.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being common choices due to their selectivity. harvard.eduorganic-chemistry.org Catalytic hydrogenation using agents like Raney Nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas is also an effective method. researchgate.netgoogle.com For instance, a patented process describes the reductive amination of 3-formyltetrahydrofuran, an oxygen analog of the thiolane precursor, using a nickel-supported hydroxyapatite (B223615) catalyst with high efficiency. google.com This methodology is directly applicable to the thiolane system.

The general reaction scheme is as follows: Tetrahydrothiophene-3-carbaldehyde reacts with ammonia (NH₃) to form an imine, which is then reduced by a suitable reducing agent (e.g., H₂/catalyst or NaBH₄) to yield this compound.

This one-pot procedure is often preferred for its operational simplicity and efficiency. organic-chemistry.org

Synthesis from Thiolane Precursors via Nitrile Reduction

An alternative and robust route to primary amines like this compound is the reduction of a nitrile. organic-chemistry.org This approach starts with tetrahydrothiophene-3-carbonitrile, which can be synthesized from precursors like 2-haloethyl-2-nitrile ethyl ether through cyclic condensation. google.com

The reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this transformation, capable of reducing nitriles to primary amines in high yield. libretexts.org Other modern reducing systems include ammonia borane, which can reduce a wide range of nitriles under thermal conditions without a catalyst. organic-chemistry.org Catalytic hydrogenation is also a viable green alternative, often utilizing catalysts such as Raney Nickel. google.com

A typical process involves:

Synthesis of tetrahydrothiophene-3-carbonitrile.

Reduction of the nitrile using a powerful hydride reagent like LiAlH₄ or through catalytic hydrogenation to produce this compound. libretexts.orggoogle.com

This method is particularly useful as it avoids the potential for over-alkylation that can sometimes be an issue in reductive amination. harvard.edu

Multi-Step Synthesis Strategies for High Yield and Purity

For applications requiring high purity, multi-step synthesis strategies are often devised. These strategies allow for the isolation and purification of intermediates, which can lead to a final product of higher quality. youtube.comyoutube.com A representative multi-step synthesis of a related compound, 3-aminomethyltetrahydrofuran, which serves as a model, involves the following sequence:

Cyclization of maleic glycol to form 2,5-dihydrofuran. google.com

Formylation to produce tetrahydrofuran-3-carbaldehyde. google.com

Reductive amination of the aldehyde to yield the final 3-aminomethyltetrahydrofuran. google.com

A similar strategy can be applied to the thiolane series. The key is to select reactions for each step that are high-yielding and produce intermediates that are easily purified. Retrosynthetic analysis is a critical tool in designing these multi-step pathways, allowing chemists to work backward from the target molecule to identify suitable starting materials and intermediates. youtube.com By carefully controlling reaction conditions and purifying intermediates, these strategies can deliver this compound with the high purity required for pharmaceutical applications.

Stereoselective Synthesis of this compound Stereoisomers

Since the C3 carbon of the thiolane ring is a stereocenter, this compound exists as a pair of enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical area of research.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. While specific examples for this compound are not prevalent in the reviewed literature, the principle is widely applied in the synthesis of related chiral heterocycles. For example, in the synthesis of conformationally constrained lysine (B10760008) analogs, chiral auxiliaries have been used to control the stereochemistry of piperidine (B6355638) and pyrrolidine (B122466) rings. researchgate.net A similar approach could involve attaching a chiral auxiliary to a thiolane precursor, performing the amination or a related transformation, and then cleaving the auxiliary to yield the enantiomerically enriched this compound.

Asymmetric Catalysis in Thiolane Ring Formation and Amination

Asymmetric catalysis is a more modern and efficient approach to synthesizing chiral molecules. This method uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advances have focused on the catalytic asymmetric synthesis of tetrahydrothiophenes. researchgate.net

One notable strategy involves a Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction to create chiral 3-amino-tetrahydrothiophene derivatives with excellent enantioselectivity (up to 92% ee) and diastereoselectivity. acs.org Although this specific reaction generates a product with a quaternary stereocenter, the underlying principle of using a chiral Lewis acid catalyst to control the stereochemistry during ring formation or functionalization is highly relevant. acs.orgacs.org Such catalytic systems could be adapted for the enantioselective synthesis of this compound, potentially through an asymmetric reduction of an imine derived from tetrahydrothiophene-3-carbaldehyde or an asymmetric amination of a suitable thiolane precursor. acs.org

Table of Synthetic Parameters

| Synthetic Method | Precursor | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | Tetrahydrothiophene-3-carbaldehyde | NH₃, H₂/Raney Ni or NaBH₄ | Good to Excellent | google.comorganic-chemistry.org |

| Nitrile Reduction | Tetrahydrothiophene-3-carbonitrile | LiAlH₄ or H₂/Catalyst | High | libretexts.orggoogle.com |

| Asymmetric Cascade Reaction | Thio-Michael acceptor & Aldehyde | Ni(II)/Trisoxazoline Catalyst | up to 93% | acs.org |

Resolution Techniques for Enantiomeric Purity

The separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral molecules, as they often exhibit different biological activities. Since enantiomers possess identical physical properties such as boiling point and solubility, their separation requires specialized techniques. youtube.com

One common method for resolving a racemic mixture of amines like this compound is to react it with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. youtube.comyoutube.com Diastereomers have different physical properties, which allows for their separation by conventional methods like fractional crystallization. youtube.com After separation, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine.

Another powerful technique for enantiomeric resolution is chiral chromatography. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. youtube.com As the racemic mixture passes through the chromatography column, one enantiomer binds more strongly to the CSP and therefore moves more slowly, allowing for the separation and collection of the individual enantiomers. youtube.com This technique can be applied to both analytical and preparative scales.

Derivatization Methods for N-Substituted this compound Analogues

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of N-substituted analogues.

Amidation and Sulfonamidation Reactions

Amidation reactions involve the coupling of the primary amine of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. These reactions are fundamental in peptide synthesis and for creating compounds with modified properties. Sulfonamidation, the reaction with sulfonyl chlorides, yields sulfonamides, which are important functional groups in medicinal chemistry. The acidity of the sulfonamide nitrogen allows for further functionalization. monash.edu

| Reagent Class | Example Reagent | Product Type |

| Carboxylic Acid | Acetic Anhydride (B1165640) | Acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Nucleophilic Substitution at the Amine Nitrogen

N-alkylation of this compound can be achieved through nucleophilic substitution reactions with alkyl halides. This process introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines depending on the reaction conditions and the nature of the alkylating agent. researchgate.net Reductive amination, a two-step process involving the formation of an imine followed by reduction, is another effective method for N-alkylation. This method is particularly useful for introducing a variety of substituents. nih.gov The use of catalysts, such as those based on copper and magnesium silicate, can facilitate the N-alkylation of amines with alcohols in the presence of hydrogen. google.com

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Substituted Amine |

| Catalytic N-Alkylation | Alcohol, Hydrogen, Catalyst | N-Alkylated Amine |

Formation of Imines and Heterocyclic Condensation Products

This compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and is reversible. masterorganicchemistry.comyoutube.comchadsprep.com The C=N double bond of the imine provides a site for further chemical modifications.

Furthermore, the amine group can participate in condensation reactions with various bifunctional reagents to construct heterocyclic rings. beilstein-journals.org For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic systems. beilstein-journals.org Three-component condensation reactions, involving an aldehyde, an active methylene (B1212753) compound, and this compound, can also be employed to synthesize complex heterocyclic structures in a single step. nih.gov These reactions are often promoted by reagents like propylphosphonic acid cyclic anhydride (T3P) or titanium tetrachloride. nih.govnih.gov

| Reaction Type | Reagents | Product Type |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Heterocyclic Condensation | 1,3-Dicarbonyl Compound | Substituted Heterocycle |

| Three-Component Condensation | Aldehyde, Active Methylene Compound | Polyfunctionalized Heterocycle |

Chemical Reactivity of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

The primary amine functional group in this compound would be expected to undergo typical reactions such as acylation and alkylation. Acylation reactions, involving the introduction of an acyl group, are fundamental transformations for primary amines. researchgate.net Similarly, the nitrogen atom's lone pair of electrons makes it nucleophilic and thus susceptible to alkylation. However, specific studies detailing these reactions for this compound, including reagents, conditions, and product yields, are not described in the reviewed literature.

The participation of this compound in multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, is also not documented. While MCRs are a powerful tool in organic synthesis for creating molecular diversity, nih.govnih.govajol.inforesearchgate.net their application to this specific compound has not been reported in the available literature.

The formation of metal complexes with this compound is another area lacking specific research. Both the primary amine and the sulfur atom of the thiolane ring have the potential to act as ligands, coordinating with metal ions. Thiolates are known to form stable complexes with a variety of transition metals. nih.govwikipedia.org However, no studies were found that specifically investigate the coordination chemistry of this compound with different metal centers.

Regarding the thiolane ring system, the oxidation of the sulfur atom to form sulfoxides and sulfones is a common transformation for thioethers. ebsco.comlibretexts.orgyoutube.comlibretexts.org These reactions can significantly alter the chemical and physical properties of the molecule. Additionally, ring-opening reactions of the thiolane ring could provide a pathway to further functionalized molecules. nih.govresearchgate.netresearchgate.netdntb.gov.ua Nevertheless, specific experimental details or theoretical studies on the oxidation or ring-opening of the thiolane moiety in this compound are absent from the surveyed scientific and patent literature.

Chemical Transformations and Reactivity Studies of Thiolan 3 Ylmethanamine

Modifications of the Thiolane Ring System

Halogenation and Other Electrophilic Aromatic Substitution Analogues on Thiolane

While classical electrophilic aromatic substitution is a hallmark of aromatic compounds like thiophene (B33073), the saturated nature of the thiolane ring in Thiolan-3-ylmethanamine dictates a different mode of reactivity. Direct electrophilic substitution on the carbon atoms of the thiolane ring is generally not feasible due to the absence of a π-electron system. However, reactions analogous to electrophilic substitution, particularly halogenation, can occur under specific conditions, often proceeding through radical mechanisms or involving activation of the ring.

Research into the halogenation of tetrahydrothiophene (B86538) derivatives has provided insights into the potential reactivity of the thiolane ring. For instance, the bromination of 3-sulfolene, a thiolane derivative containing a sulfone group, results in the formation of 3,4-dibromotetrohydrothiophene-1,1-dioxide. While the electron-withdrawing nature of the sulfone group in this substrate significantly influences the reaction pathway, it demonstrates that the saturated thiolane backbone can undergo halogenation.

In the context of this compound, direct halogenation of the thiolane ring would likely require harsh conditions, such as UV irradiation or the use of potent radical initiators, which could lead to a mixture of products and potential ring-opening. The primary amino group would also need to be protected to prevent side reactions.

A more controlled approach to functionalizing the thiolane ring involves its conversion to a more reactive intermediate. For example, the synthesis of tetrahydrothiophene sulfoximine (B86345) derivatives and their subsequent N-halogenation has been reported. This strategy, however, modifies the sulfur atom and does not directly functionalize the carbon skeleton of the thiolane ring in the manner of an electrophilic substitution analogue.

Detailed studies on the direct halogenation of the thiolane ring in this compound itself are not extensively documented in publicly available literature, making it a challenging transformation to achieve selectively.

| Reaction Type | Substrate Analogue | Reagents | Product | Notes |

| Bromination | 3-Sulfolene | Bromine (Br₂) | 3,4-Dibromotetrohydrothiophene-1,1-dioxide | Reaction on an activated thiolane derivative. |

| N-Halogenation | Tetrahydrothiophene sulfoximine | N-Halosuccinimide | N-Halotetrahydrothiophene sulfoximine | Functionalization at the nitrogen atom of the sulfoximine group. |

Cross-Coupling Reactions for Peripheral Diversification

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto a molecular scaffold. For this compound, these reactions could be employed for peripheral diversification by forming new bonds at various positions on the molecule.

The application of cross-coupling reactions to saturated heterocycles like thiolane is less common than with their aromatic counterparts but is an area of growing interest. To utilize this compound in cross-coupling reactions, it would typically first need to be functionalized with a suitable group, such as a halogen or a triflate, to act as an electrophilic partner. Alternatively, conversion to an organometallic reagent would allow it to serve as the nucleophilic partner.

Given the structure of this compound, several strategies for its engagement in cross-coupling reactions can be envisioned, although specific examples directly involving this compound are scarce in the literature.

One potential approach involves the pre-functionalization of the thiolane ring. For instance, if a halogenated derivative of this compound were available, it could participate in well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. These would allow for the introduction of aryl, vinyl, or other organic fragments.

Another strategy could involve the C-H activation of the thiolane ring. While challenging, direct C-H functionalization would be a highly efficient method for diversification, avoiding the need for pre-functionalization. Research in palladium-catalyzed C-H activation of heterocycles is an active field, but its application to saturated systems like thiolane is still developing.

The amino group of this compound also offers a handle for diversification. It could be transformed into other functional groups that are amenable to cross-coupling, or it could be used to direct C-H activation to a specific position on the thiolane ring.

While direct experimental data on cross-coupling reactions of this compound is limited, the general principles of these reactions suggest that with appropriate synthetic design, they could be a viable method for its peripheral diversification.

| Cross-Coupling Reaction | Potential Substrate | Coupling Partner | Catalyst/Conditions | Potential Product |

| Suzuki-Miyaura | Halo-Thiolan-3-ylmethanamine | Arylboronic acid | Pd catalyst, Base | Aryl-Thiolan-3-ylmethanamine |

| Stille | Halo-Thiolan-3-ylmethanamine | Organostannane | Pd catalyst | Organo-substituted this compound |

| Buchwald-Hartwig | This compound | Aryl halide | Pd catalyst, Base | N-Aryl-Thiolan-3-ylmethanamine |

Computational and Theoretical Investigations of Thiolan 3 Ylmethanamine Systems

Molecular Modeling and Simulation for Ligand-Target Interactions:

This section would involve molecular docking and molecular dynamics simulations to predict how Thiolan-3-ylmethanamine might bind to a specific biological target. This requires a known protein or enzyme target, and the simulations would provide insights into the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Without access to peer-reviewed research data from such computational studies on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and verifiability.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of small molecules against a specific protein target to identify potential lead compounds.

In a hypothetical study of this compound, researchers would select a range of biological receptors or enzymes implicated in a disease of interest. The process would involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy, would be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: A 3D conformer of this compound would be generated and energy-minimized to achieve a stable, low-energy state.

Docking Simulation: Using specialized software, the this compound molecule would be repeatedly "docked" into the defined binding site of the receptor in various orientations and conformations. A scoring function would then estimate the binding affinity for each pose, typically reported as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger predicted interaction.

The primary interactions driving the binding would be analyzed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the primary amine group (-NH2) would be a likely hydrogen bond donor, while the sulfur atom in the thiolane ring could act as a hydrogen bond acceptor or participate in other interactions.

Hypothetical Molecular Docking Results:

The following interactive table illustrates the type of data that would be generated from a virtual screening of this compound against a panel of hypothetical enzyme targets.

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -6.8 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.5 | Tyr435, Gln206 | Hydrogen Bond, Pi-Sulfur |

| Histone Deacetylase 1 (HDAC1) | 4BKX | -5.9 | His143, Asp101 | Hydrogen Bond, Metal Coordination |

| Carbonic Anhydrase II | 2CBA | -6.2 | His94, Thr199 | Hydrogen Bond, van der Waals |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations of Compound-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of the stability and behavior of a ligand-protein complex over time. nih.gov MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, offering insights into the flexibility of the complex and the persistence of key interactions. youtube.com

For a promising docking result, such as this compound with Monoamine Oxidase B (MAO-B), an MD simulation would be set up. The docked complex would be placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would then be run for a duration typically ranging from nanoseconds to microseconds. nih.govnih.gov

Analysis of the MD trajectory would focus on:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand. A stable RMSD suggests the complex remains in a consistent conformation. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Analysis: To monitor the formation and breaking of hydrogen bonds and other interactions throughout the simulation, confirming the stability of the binding mode predicted by docking.

Illustrative Molecular Dynamics Simulation Parameters:

| Parameter | Value | Purpose |

| Simulation Time | 200 ns | To observe the long-term stability of the complex. nih.gov |

| Time Step | 2 fs | The interval between calculations of atomic motion. |

| Temperature | 310 K | To simulate human body temperature. |

| Pressure | 1 atm | To simulate physiological pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

This table represents typical parameters for an MD simulation and is for illustrative purposes.

De Novo Ligand Design Utilizing this compound Fragments

De novo ligand design is a computational strategy for designing novel molecules from scratch, often by assembling smaller chemical fragments within the binding site of a target protein. nih.gov The this compound scaffold possesses features that make its fragments potentially useful in this approach.

The core fragments—the thiolane ring and the aminomethyl group —can be used as building blocks in several ways:

Fragment Growing: A core fragment, like the thiolane ring, could be placed in a favorable position within a receptor's active site. A design algorithm would then "grow" the molecule by adding new functional groups or fragments, guided by the shape and chemical properties of the binding pocket. The aminomethyl group could be one such added vector, positioned to form a critical hydrogen bond.

Fragment Linking: Two or more fragments identified from a screening process to bind in different sub-pockets of a receptor could be computationally linked together. A thiolane-based fragment might be used to provide a specific 3D conformation or to act as a non-aromatic, flexible linker between other pharmacophoric elements.

The thiolane ring offers a saturated, non-planar scaffold, which can provide better three-dimensional shape complementarity to a binding site compared to flat aromatic rings. The presence of a sulfur atom and a primary amine provides key anchor points for directed interactions, making the this compound fragment a versatile starting point for generating novel chemical entities with desired biological activities. nih.gov

Thiolan 3 Ylmethanamine As a Privileged Scaffold in Medicinal Chemistry Research

Identification and Rationale for Thiolane Ring as a Bioactive Scaffold

Sulfur-containing heterocycles are integral components of numerous FDA-approved drugs and medicinally active compounds. nih.gov While aromatic sulfur heterocycles like thiophene (B33073) are well-established as privileged scaffolds in drug discovery, their saturated counterparts, such as the thiolane (tetrahydrothiophene) ring, offer distinct advantages. ingentaconnect.comnih.gov The non-planar, three-dimensional structure of the thiolane ring provides a defined spatial arrangement for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The rationale for considering the thiolane ring a bioactive scaffold is rooted in the unique properties conferred by the sulfur atom and the ring's conformation. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for molecular recognition at the active sites of proteins. Furthermore, the metabolic stability of the saturated thiolane ring can differ significantly from its aromatic counterpart, potentially leading to improved pharmacokinetic profiles. The diverse biological activities reported for various sulfur-containing heterocyclic scaffolds underscore the potential of the thiolane framework in drug design. nih.govnih.gov

Table 1: Examples of Biological Activities of Sulfur-Containing Heterocycles

| Heterocyclic Scaffold | Associated Biological Activities |

| Thiophene | Anti-inflammatory, Antimicrobial, Antihypertensive, Anticancer, Anticonvulsant. nih.govcognizancejournal.com |

| Thiazole | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory. nih.gov |

| Thiazolidine | Antidiabetic, Anticancer, Antimicrobial. nih.gov |

| Thiopyran | Anticancer, Antiviral. nih.gov |

Design Principles for Scaffold-Based Drug Discovery Using Thiolan-3-ylmethanamine

Scaffold-based drug discovery leverages a core molecular structure, such as thiolane, and systematically modifies its peripheral functional groups to optimize interactions with a specific biological target. This compound is an exemplary starting point for such endeavors. The thiolane ring serves as a rigid anchor, while the primary amine of the methanamine group provides a crucial vector for chemical modification.

The design principles for utilizing this compound involve:

Vectorial Elaboration: The amine functionality can be readily modified through various chemical reactions, such as amidation, sulfonylation, and reductive amination, to introduce a wide array of substituents. These substituents can be designed to form specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the target protein.

Conformational Constraint: The defined stereochemistry of the thiolane ring helps to pre-organize the appended functional groups in a specific orientation, reducing the entropic penalty upon binding to the target.

Table 2: Illustrative Design Strategies for this compound Derivatives

| Modification Strategy | Rationale | Potential Outcome |

| Acylation of the amine | Introduce hydrogen bond donors/acceptors and explore hydrophobic pockets. | Enhanced potency and selectivity. |

| Alkylation of the amine | Modify basicity and introduce steric bulk. | Altered target engagement and pharmacokinetic properties. |

| Substitution on the thiolane ring | Explore additional binding pockets and modulate conformation. | Improved affinity and novelty of intellectual property. |

Scaffold Hopping and Bioisosteric Replacement Strategies for Thiolane Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel and improved therapeutic agents. These approaches involve replacing a core scaffold or a part of it with a chemically different group that retains similar biological activity.

Scaffold Hopping: In the context of the thiolane core, scaffold hopping could involve its replacement with other five-membered rings to explore new chemical space and potentially improve properties. The choice of the replacement scaffold is guided by the desire to maintain the three-dimensional arrangement of the key interacting groups.

Bioisosteric Replacement: Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. The thiophene ring, for instance, is a well-known bioisostere of the phenyl ring. nih.govnih.govpsu.eduresearchgate.net For the saturated thiolane ring, bioisosteric replacement can be considered at two levels: the entire ring or just the sulfur atom.

Table 3: Potential Bioisosteric Replacements for the Thiolane Scaffold

| Original Group | Bioisosteric Replacement | Rationale |

| Thiolane Ring | Cyclopentane | Removes the heteroatom, altering polarity and metabolic profile. |

| Thiolane Ring | Pyrrolidine (B122466) | Introduces a hydrogen bond donor/acceptor, changing solubility and interaction patterns. |

| Thiolane Ring | Tetrahydrofuran | Replaces sulfur with oxygen, altering hydrogen bonding capacity and polarity. |

| Sulfur Atom (in Thiolane) | Oxygen (O) | Modifies polarity and hydrogen bonding potential. |

| Sulfur Atom (in Thiolane) | Methylene (B1212753) (CH2) | Reduces polarity and removes the potential for sulfur-specific interactions. |

| Sulfur Atom (in Thiolane) | Amine (NH) | Introduces a basic center and hydrogen bond donor capability. |

Application in Fragment-Based Drug Design Initiatives

Fragment-Based Drug Design (FBDD) has emerged as a powerful approach for the discovery of lead compounds. FBDD starts with the identification of low-molecular-weight fragments that bind weakly to the biological target. These initial hits are then grown or linked together to produce a more potent lead compound.

This compound possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries:

Low Molecular Weight: It adheres to the "Rule of Three" often applied to fragments (Molecular weight < 300).

Three-Dimensional Character: The non-planar thiolane ring provides 3D diversity, which is often lacking in traditional screening libraries.

Chemical Tractability: The primary amine serves as a convenient handle for synthetic elaboration, allowing for the rapid generation of analogs once a fragment hit is identified.

Favorable Physicochemical Properties: The scaffold generally imparts good solubility, a key property for successful fragment screening.

While specific examples of this compound in FBDD campaigns are not extensively documented in the public domain, its structural and chemical attributes align well with the principles of this methodology.

Table 4: Assessment of this compound as a Fragment for FBDD

| Fragment Property | Guideline ("Rule of Three") | This compound | Assessment |

| Molecular Weight | < 300 Da | 117.22 g/mol | Compliant |

| cLogP | ≤ 3 | Approx. 1.0-1.5 | Compliant |

| Number of Hydrogen Bond Donors | ≤ 3 | 2 | Compliant |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 1 | Compliant |

| Number of Rotatable Bonds | ≤ 3 | 2 | Compliant |

Structure Activity Relationship Sar Studies of Thiolan 3 Ylmethanamine Derivatives

Correlating Structural Modifications with In Vitro Biological Activity

The biological activity of Thiolan-3-ylmethanamine derivatives can be systematically explored by modifying key structural features and assessing the impact on in vitro assays. These modifications would typically involve the thiolane ring, the aminomethyl side chain, and any substituents.

Key Structural Modifications and Potential Impact:

Thiolane Ring Modifications: Alterations to the saturated five-membered sulfur-containing ring could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would significantly impact the polarity and hydrogen-bonding capacity of the molecule. Ring-opening or substitution with other heteroatoms would also dramatically alter the compound's properties.

Aminomethyl Side Chain Modifications: The primary amine is a key functional group that can be modified to secondary, tertiary, or quaternary amines. The length of the alkyl chain connecting the amine to the thiolane ring could also be varied. These changes would influence the basicity and steric bulk of the side chain, affecting interactions with biological targets.

Substitution on the Thiolane Ring: Introducing various substituents at different positions on the thiolane ring would provide a wealth of SAR data. The nature of these substituents (e.g., hydrophobic, hydrophilic, electron-donating, electron-withdrawing) would be critical.

Illustrative In Vitro Activity Data for Analogous Compounds:

To illustrate how such modifications can influence activity, we can look at data for related sulfur-containing heterocyclic compounds. For instance, studies on thiophene (B33073) derivatives have shown that specific substitutions can lead to significant biological activities, such as acetylcholinesterase inhibition. nih.gov

| Compound/Modification | Target | In Vitro Activity (IC₅₀/EC₅₀) | Reference |

| Thiophene Derivative A (Substituted) | Acetylcholinesterase | 60% inhibition | nih.gov |

| Thiophene Derivative B (Unsubstituted) | Acetylcholinesterase | Lower inhibition | nih.gov |

This table is a generalized representation based on related compounds and is for illustrative purposes only, as specific data for this compound derivatives is not available.

Stereochemical Influence on Biological Activity and Selectivity

This compound possesses a chiral center at the C3 position of the thiolane ring. Therefore, it can exist as (R)- and (S)-enantiomers. The spatial arrangement of atoms is often critical for a molecule's interaction with chiral biological targets like receptors and enzymes.

The differential activity of stereoisomers is a well-established principle in pharmacology. For example, the two enantiomers of a drug can have different potencies, with one being significantly more active than the other. In some cases, one enantiomer may be responsible for the therapeutic effects while the other is inactive or even contributes to adverse effects.

For this compound derivatives, it would be essential to synthesize and test the individual enantiomers to determine if the biological activity is stereospecific. This would involve stereoselective synthesis or separation of the racemic mixture. The relative and absolute configurations of any additional stereocenters introduced through modification would also need to be considered.

Pharmacophore Elucidation for Thiolane-Derived Active Compounds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for active this compound derivatives would aim to identify the key chemical features and their spatial arrangement required for biological activity.

Common Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Centers (HY)

Aromatic Rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

By comparing the 3D structures of a series of active and inactive this compound analogs, a pharmacophore model could be developed. For example, a model might reveal that a specific distance between the nitrogen atom of the aminomethyl group (as a potential hydrogen bond donor or positive ionizable feature) and a hydrophobic region of the thiolane ring is crucial for binding to a particular receptor. Such models are invaluable for virtual screening of large compound libraries to identify new potential lead structures. Studies on neurokinin receptor antagonists have successfully employed this approach to develop pharmacophore models for complex ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be represented by an equation that relates the biological activity (e.g., pIC₅₀) to various physicochemical properties or structural features of the molecules, known as descriptors.

Key Steps in QSAR Modeling:

Data Set Preparation: A series of this compound derivatives with their corresponding in vitro biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model for this compound derivatives could predict the biological activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. QSAR studies on other heterocyclic compounds, such as aminoalkyl-substituted 1-benzopyrans, have demonstrated the utility of this approach in guiding synthetic efforts. nih.gov

Advanced Research Perspectives and Future Directions

Integration of Artificial Intelligence and Machine Learning for Thiolan-3-ylmethanamine Research

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery. organic-chemistry.orgmdpi.comCurrent time information in Bangalore, IN. For this compound, these computational tools offer a powerful approach to accelerate research. AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic applications of novel compounds.

Exploration of Novel Reaction Methodologies for Derivatization

The functionalization of the this compound scaffold is key to unlocking its full therapeutic potential. The primary amine and the thiolane ring offer multiple sites for chemical modification. Modern synthetic organic chemistry provides a vast toolbox of reactions that can be employed for its derivatization.

Novel reaction methodologies that could be explored include:

Late-stage functionalization: C-H activation strategies could enable the direct introduction of functional groups onto the thiolane ring, providing access to a diverse range of derivatives that would be difficult to synthesize through traditional methods.

Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, enabling the safe and efficient synthesis of this compound derivatives, particularly for reactions that are difficult to control in batch processes.

Biocatalysis: The use of enzymes as catalysts can provide high levels of stereoselectivity and regioselectivity in the modification of the this compound core, leading to the synthesis of enantiomerically pure compounds with potentially improved biological activity.

Click Chemistry: The primary amine of this compound is a prime handle for "click" reactions, allowing for the efficient and modular assembly of a wide array of derivatives. For instance, acylation, sulfonylation, and reductive amination can be readily performed to introduce diverse substituents.

Expanding the Library of this compound Analogues for High-Throughput Screening

High-throughput screening (HTS) is a powerful tool for identifying "hit" compounds with desired biological activity from large chemical libraries. To effectively leverage HTS, a diverse library of this compound analogues needs to be constructed. Combinatorial chemistry approaches, where a central scaffold is systematically decorated with a variety of building blocks, can be employed to rapidly generate a large number of derivatives.

A hypothetical design for a focused library of this compound analogues for HTS is presented below:

| Scaffold | R1 Substituent (Amine Modification) | R2 Substituent (Ring Position 2) | R3 Substituent (Ring Position 4) |

| This compound | Aryl amides | Alkyl groups | Halogens |

| This compound | Heterocyclic amides | Hydroxyl groups | Aryl groups |

| This compound | Ureas and thioureas | Amino groups | Heterocyclic groups |

| This compound | Sulfonamides | Carboxylic acid esters | Cyano groups |

This systematic approach to library design ensures a broad coverage of chemical space, increasing the probability of identifying compounds with interesting biological profiles. The resulting library can then be screened against a panel of biological targets to identify initial hits for further optimization.

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

Should initial screening reveal biological activity for this compound or its derivatives, a thorough investigation into their mechanism of action at the molecular level will be crucial. This involves identifying the specific biomolecular target(s) and understanding the nature of the interaction.

Key experimental approaches for mechanistic elucidation include:

Affinity Chromatography: Immobilized this compound derivatives can be used to "fish" for their binding partners from cell lysates.

Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity and kinetics of the interaction between the compound and its target protein in real-time.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide a high-resolution 3D picture of the compound bound to its target, revealing the precise binding mode and key interactions.

Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context.

Understanding the molecular mechanism of action is essential for rational drug design and the optimization of lead compounds.

Development of Advanced Synthetic Strategies for Complex Thiolane Architectures

The synthesis of the basic this compound scaffold is relatively straightforward. However, the development of advanced synthetic strategies will be necessary to access more complex and stereochemically defined analogues. This includes the development of methods for the diastereoselective and enantioselective synthesis of substituted thiolanes.

Future synthetic research in this area could focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions in the synthesis of the thiolane ring.

Novel Ring-Closing Metathesis (RCM) Strategies: The development of new RCM catalysts and strategies for the efficient construction of functionalized thiolane rings.

Multi-component Reactions: The design of one-pot reactions that bring together multiple starting materials to rapidly construct complex thiolane-containing molecules.

Synthesis on Solid Support: The adaptation of synthetic routes to solid-phase synthesis would facilitate the parallel synthesis of large libraries of this compound analogues.

The development of these advanced synthetic methods will be critical for exploring the full potential of the this compound scaffold in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for Thiolan-3-ylmethanamine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step protocols involving nucleophilic substitution or reductive amination. For example, starting from thiolan-3-ylmethanol, conversion to a mesylate intermediate followed by amination with ammonia or its derivatives is common. Key parameters include:

- Temperature control : Excess heat may lead to ring-opening side reactions due to the strained thiolane ring.

- pH optimization : Alkaline conditions favor amine formation but may destabilize intermediates.

- Purification : Chromatography or recrystallization is critical to isolate the compound from byproducts like thiolan-3-ylmethanol or unreacted amines .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., amine protons at δ 1.5–2.5 ppm) and confirm the thiolane ring’s integrity.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 117 for CHNS) validate molecular weight.

Advanced Research Questions

Q. What are the common challenges in optimizing enantiomeric purity during the synthesis of this compound derivatives, and what resolution strategies are effective?

The stereogenic center at the thiolane ring’s 3-position introduces enantiomeric complexity. Challenges include:

- Racemization : Amine group basicity can lead to inversion under acidic/basic conditions.

- Resolution strategies :

Q. How do researchers reconcile discrepancies in reported bioactivity data for this compound across different studies?

Contradictions in bioactivity (e.g., IC values) often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay protocols (e.g., endpoint vs. kinetic measurements).

- Structural analogs : Impurities or derivatives (e.g., thiolan-2-ylmethanamine) may confound results.

- Validation : Cross-laboratory replication and orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended to resolve inconsistencies .

Q. What computational approaches are employed to predict the pharmacokinetic and pharmacodynamic profiles of this compound?

- ADMET modeling : Tools like SwissADME predict absorption (e.g., logP ~1.2) and metabolic stability (CYP450 interactions).

- Molecular docking : Targeting serotonin receptors (e.g., 5-HT), simulations reveal binding affinities influenced by the amine group’s orientation and thiolane ring rigidity .

Q. What experimental strategies are recommended for assessing the stability of this compound under varying storage and physiological conditions?

- Forced degradation studies :

- Thermal stress : Incubate at 40°C/75% RH for 4 weeks to assess solid-state stability.

- Hydrolytic stress : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound’s thiolane ring in nucleophilic environments?

Discrepancies in ring stability (e.g., some studies report ring-opening under mild acids, others note resilience) may stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., HO) accelerate hydrolysis.

- Counterion influence : HCl salts may protonate the amine, reducing nucleophilic attack on the ring.

- Mitigation : Conduct kinetic studies under controlled solvent/acid conditions to map reactivity thresholds .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.